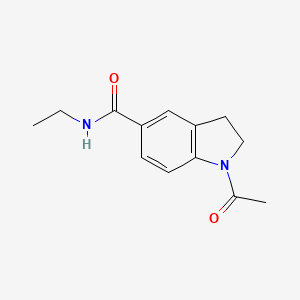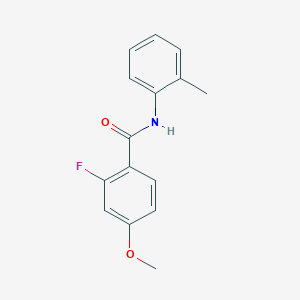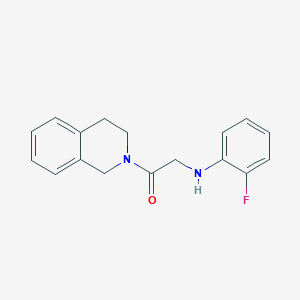
N-(2-chlorophenyl)-2-quinolin-8-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-quinolin-8-ylacetamide, also known as CQ or AQ-13, is a synthetic compound that belongs to the class of 8-aminoquinolines. This compound has been of interest to researchers due to its potential as an antimalarial drug. However, recent studies have shown that CQ has a broader range of applications beyond its antimalarial properties.
科学的研究の応用
N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has been extensively studied for its antimalarial properties, and it has been used as a first-line treatment for malaria for many years. However, recent research has shown that N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has a broader range of applications beyond its antimalarial properties. N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has been shown to have anticancer properties, and it has been used in the treatment of various types of cancer, including breast cancer, ovarian cancer, and lung cancer. N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has also been shown to have anti-inflammatory properties, and it has been used in the treatment of inflammatory diseases such as rheumatoid arthritis and lupus.
作用機序
The mechanism of action of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide is not fully understood, but it is believed to involve the inhibition of heme polymerization in Plasmodium falciparum, the parasite that causes malaria. N-(2-chlorophenyl)-2-quinolin-8-ylacetamide binds to heme, preventing its conversion into hemozoin, which is toxic to the parasite. This leads to the accumulation of toxic heme in the parasite, which eventually leads to its death. In addition to its antimalarial properties, N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has been shown to inhibit autophagy, a process that is involved in the degradation of damaged organelles and proteins. This inhibition of autophagy has been linked to the anticancer properties of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has been shown to have a range of biochemical and physiological effects. In addition to its antimalarial and anticancer properties, N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This inhibition of cytokine production has been linked to the anti-inflammatory properties of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide. N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has also been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This inhibition of the PI3K/Akt/mTOR pathway has been linked to the anticancer properties of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide.
実験室実験の利点と制限
N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. N-(2-chlorophenyl)-2-quinolin-8-ylacetamide is also relatively inexpensive compared to other drugs used in lab experiments. However, N-(2-chlorophenyl)-2-quinolin-8-ylacetamide does have some limitations. It has been shown to have low solubility in water, which can make it difficult to administer in lab experiments. N-(2-chlorophenyl)-2-quinolin-8-ylacetamide also has a relatively short half-life, which means that it may need to be administered multiple times in a single experiment.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-2-quinolin-8-ylacetamide. One area of research is the development of new derivatives of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide that have improved solubility and pharmacokinetic properties. Another area of research is the use of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide in combination with other drugs for the treatment of cancer and inflammatory diseases. N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has also been shown to have potential as a treatment for viral infections, and further research in this area is needed. Additionally, the mechanism of action of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide is not fully understood, and further research is needed to elucidate its molecular targets and pathways.
合成法
The synthesis of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide is a multi-step process that involves the reaction of 2-chloroaniline with 8-hydroxyquinoline. The resulting intermediate is then reacted with acetic anhydride to form the final product, N-(2-chlorophenyl)-2-quinolin-8-ylacetamide. The yield of this reaction is around 60%, and the purity of the final product can be improved through recrystallization.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-14-8-1-2-9-15(14)20-16(21)11-13-6-3-5-12-7-4-10-19-17(12)13/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWDUAJRPRAVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-quinolin-8-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7473092.png)
![2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7473098.png)
![[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)



![2-(3-cyano-1,2,4-triazol-1-yl)-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7473144.png)


![N-[(2S)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473163.png)
![N-[(2R)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473169.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7473183.png)

